molecular formula C27H28N4OS B11080383 N-Allyl-4-(4-methylphenyl)-1-(phenoxymethyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide

N-Allyl-4-(4-methylphenyl)-1-(phenoxymethyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide

Cat. No.: B11080383
M. Wt: 456.6 g/mol
InChI Key: PIJQFCWCJGJEKN-UHFFFAOYSA-N
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Description

N-Allyl-4-(4-methylphenyl)-1-(phenoxymethyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide is a complex organic compound with a unique structure that includes an allyl group, a phenyl group, and a triazacyclopenta[CD]azulene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-4-(4-methylphenyl)-1-(phenoxymethyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide can be achieved through a series of organic reactions. One common method involves the use of nickel-catalyzed multicomponent coupling reactions. This method is practical and environmentally friendly, utilizing simple alkenes, aldehydes, and amides as starting materials . Another approach involves palladium-catalyzed asymmetric allylic alkylations via C-H activation of N-allyl imines with glycinates .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of accessible starting materials and inexpensive catalysts, such as nickel(II) salts, offers significant practical advantages for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-Allyl-4-(4-methylphenyl)-1-(phenoxymethyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts such as palladium and nickel . The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed reactions can yield vicinal diamino derivatives with high levels of diastereo- and enantio-control .

Scientific Research Applications

N-Allyl-4-(4-methylphenyl)-1-(phenoxymethyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Allyl-4-(4-methylphenyl)-1-(phenoxymethyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other allylic amines and triazacyclopenta[CD]azulene derivatives. Examples include:

Uniqueness

What sets N-Allyl-4-(4-methylphenyl)-1-(phenoxymethyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide apart is its unique combination of functional groups and its potential for diverse applications. Its structure provides a versatile platform for further chemical modifications and applications in various fields .

Properties

Molecular Formula

C27H28N4OS

Molecular Weight

456.6 g/mol

IUPAC Name

6-(4-methylphenyl)-2-(phenoxymethyl)-N-prop-2-enyl-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide

InChI

InChI=1S/C27H28N4OS/c1-3-16-28-26(33)25-24(20-14-12-19(2)13-15-20)22-11-7-8-17-30-23(29-31(25)27(22)30)18-32-21-9-5-4-6-10-21/h3-6,9-10,12-15H,1,7-8,11,16-18H2,2H3,(H,28,33)

InChI Key

PIJQFCWCJGJEKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C4=C2CCCCN4C(=N3)COC5=CC=CC=C5)C(=S)NCC=C

Origin of Product

United States

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